molecular formula C9H10N2O4 B1342067 2-[Methyl(2-nitrophenyl)amino]acetic acid CAS No. 31918-24-8

2-[Methyl(2-nitrophenyl)amino]acetic acid

Cat. No.: B1342067
CAS No.: 31918-24-8
M. Wt: 210.19 g/mol
InChI Key: YGAUDDLPJMAILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(2-nitrophenyl)amino]acetic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(2-nitrophenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-nitrophenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group, which can then participate in further reactions.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitro-substituted phenylacetic acid derivative.

    Reduction: The major product is an amino-substituted phenylacetic acid derivative.

    Substitution: The major products depend on the nucleophile used but generally result in substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[Methyl(2-nitrophenyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-nitrophenyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: This compound is similar in structure but lacks the methylamino group.

    Phenylacetic acid: This compound lacks both the nitro and methylamino groups.

    2-Amino-phenylacetic acid: This compound has an amino group instead of a nitro group.

Uniqueness

2-[Methyl(2-nitrophenyl)amino]acetic acid is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(N-methyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUDDLPJMAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602269
Record name N-Methyl-N-(2-nitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31918-24-8
Record name N-Methyl-N-(2-nitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.